(1R,3R)-3-(3-pyridyl)cyclopentanol
Description
(1R,3R)-3-(3-Pyridyl)cyclopentanol is a chiral cyclopentanol derivative featuring a pyridyl substituent at the 3-position of the cyclopentane ring. Its stereochemistry, defined by the (1R,3R) configuration, plays a critical role in its molecular interactions, particularly in biological systems. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs (e.g., cyclopentanol derivatives with morpholine, amino, or trifluoromethyl groups) suggest utility in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1R,3R)-3-pyridin-3-ylcyclopentan-1-ol |
InChI |
InChI=1S/C10H13NO/c12-10-4-3-8(6-10)9-2-1-5-11-7-9/h1-2,5,7-8,10,12H,3-4,6H2/t8-,10-/m1/s1 |
InChI Key |
QPBQALHZRHAFNC-PSASIEDQSA-N |
Isomeric SMILES |
C1C[C@H](C[C@@H]1C2=CN=CC=C2)O |
Canonical SMILES |
C1CC(CC1C2=CN=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (1R,3R)-3-(3-pyridyl)cyclopentanol with structurally related cyclopentanol derivatives, focusing on substituent effects, stereochemistry, and hypothetical biological implications.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- The pyridyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, unlike bulkier substituents like morpholine sulfonylmethyl (), which may reduce membrane permeability .
- Trifluoropropyl groups () enhance metabolic stability but introduce stereochemical complexity, as seen in the diastereomeric mixture of compound 42 .
Stereochemical Influence :
- The (1R,3R) configuration likely optimizes spatial alignment for receptor binding compared to (1R,3S) isomers (e.g., ’s kinase-targeting compound) .
- Diastereomeric mixtures () complicate purification and activity profiling, underscoring the importance of stereocontrol in synthesis .
Amino-methyl derivatives () may exhibit stronger basicity, favoring interactions with acidic residues in enzyme active sites .
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